disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate
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Overview
Description
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves multiple steps, starting with the acetylation of L-cysteine. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The resulting N-acetyl-L-cysteine is then subjected to further reactions to introduce the 3-carboxy-2-propyl group. This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cellular stress responses. Its molecular targets include enzymes and receptors that play key roles in these processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
S-Carboxymethyl-L-cysteine: Used in the treatment of respiratory conditions.
L-Cysteine: A naturally occurring amino acid with various biological functions.
Uniqueness
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCIEDHPXAQZRB-OVEMJYDDSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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